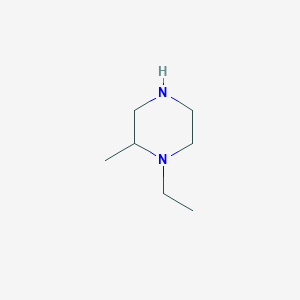

1-Ethyl-2-methylpiperazine

Descripción

Significance of the Piperazine (B1678402) Scaffold in Heterocyclic Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This status is attributed to a combination of favorable physicochemical and structural properties. The presence of two nitrogen atoms can improve pharmacokinetic characteristics, such as water solubility and bioavailability, which are crucial for the development of orally administered therapeutic agents. nih.gov The piperazine nucleus is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antidepressant, and anti-inflammatory properties. researchgate.netresearchgate.net

The piperazine core is structurally versatile. The two nitrogen atoms provide sites for substitution, allowing the molecule to act as a linker between two different pharmacophores or to orient functional groups in specific spatial arrangements for optimal interaction with biological targets. researchgate.netmdpi.com This inherent flexibility and chemical reactivity make the piperazine scaffold a frequent choice for chemists designing new bioactive molecules. mdpi.com

Rationale for Focused Research on Substituted Piperazine Derivatives

While N-substituted piperazines are common, with an estimated 83% of piperazine-containing drugs featuring substituents at both nitrogen positions, there is a growing interest in exploring carbon-substituted derivatives. rsc.org This focus stems from the recognition that significant and biologically relevant chemical space remains largely unexplored. rsc.org The introduction of substituents onto the carbon atoms of the piperazine ring, as seen in 1-Ethyl-2-methylpiperazine, creates chiral centers and introduces greater structural diversity and rigidity compared to simple N-substituted analogs.

This substitution pattern allows for fine-tuning of a molecule's three-dimensional shape, which is critical for selective binding to biological targets like enzymes and receptors. nih.gov Research into asymmetrically substituted piperazines is driven by the demand for new therapeutic agents with improved efficacy and selectivity. researchgate.netnih.gov By creating novel stereoisomers, chemists can investigate how chirality influences pharmacological activity, potentially leading to the discovery of compounds with enhanced therapeutic profiles. The development of modular and efficient synthetic methods for these asymmetrically substituted piperazines is therefore a key area of contemporary research. nih.gov

Historical Context and Evolution of this compound within Piperazine Chemistry

The historical development of piperazine chemistry has evolved from the synthesis of simple, symmetrical derivatives to the more complex and challenging preparation of chiral, asymmetrically substituted compounds like this compound. Early methods often produced racemic mixtures, but the increasing requirement in pharmaceutical development for enantiomerically pure compounds has spurred significant innovation. rsc.org

The evolution toward compounds such as this compound is marked by the development of advanced asymmetric synthesis techniques. rsc.org Chiral 2-methylpiperazine (B152721), the parent structure for this compound, can be prepared through several strategic routes, including the resolution of racemic mixtures with chiral reagents, synthesis from existing chiral starting materials, or the creation of the chiral center during the synthesis. researchgate.netgoogle.com

Modern synthetic strategies, such as asymmetric lithiation-trapping of N-Boc protected piperazines, have provided more direct access to enantiopure C-substituted piperazines. acs.org this compound itself is typically synthesized through methods like the direct alkylation of 2-methylpiperazine followed by chiral resolution to isolate the desired (S) or (R) enantiomer. This compound serves as a valuable chiral building block in medicinal chemistry. smolecule.com It is used as a key intermediate in the synthesis of more complex molecules, particularly those designed to interact with targets in the central nervous system where stereochemistry is often critical for activity. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

This table summarizes key computed and experimental properties for the (R)-enantiomer of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | chemscene.com |

| Molecular Weight | 128.22 g/mol | chemscene.com |

| CAS Number | 1187931-30-1 ((R)-enantiomer) | chemscene.com |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | chemscene.com |

| logP (octanol-water partition coeff.) | 0.3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Table 2: Overview of Synthetic Approaches for Asymmetrically Substituted Piperazines

This table outlines several modern strategies employed in the synthesis of chiral and asymmetrically substituted piperazine scaffolds.

| Synthetic Strategy | Description | Key Features | Reference |

| Asymmetric Lithiation-Trapping | Direct functionalization of an N-Boc piperazine using s-BuLi and a chiral ligand (e.g., sparteine) followed by quenching with an electrophile. | Provides direct access to enantiopure α-substituted piperazines without requiring resolution. | acs.org |

| Catalytic Asymmetric Synthesis | Use of titanium and zirconium catalysts to construct 2,5-asymmetrically disubstituted piperazines from simple amines and alkynes. | Modular and efficient; requires few protection/deprotection steps. | nih.gov |

| Synthesis from Chiral Pool | Utilizes readily available chiral starting materials, such as amino acids (e.g., alanine), to build the piperazine ring with a predefined stereocenter. | The stereochemistry of the final product is controlled by the starting material. | google.com |

| Chiral Resolution | Separation of a racemic mixture of a substituted piperazine (e.g., 2-methylpiperazine) using a chiral resolving agent or chiral chromatography. | A classical and widely used method to obtain enantiomerically pure compounds. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCOBIDAJNERRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955278 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-27-6 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Ethyl 2 Methylpiperazine

Overview of Established Synthetic Routes to Substituted Piperazines

The synthesis of piperazine (B1678402) derivatives is a well-trodden path in organic chemistry, owing to the ubiquity of the piperazine motif in pharmaceuticals and other biologically active molecules. The common strategies involve either constructing the heterocyclic ring from acyclic precursors or modifying a pre-existing piperazine core.

Cyclization Reactions in Piperazine Ring Formation

The formation of the piperazine ring is fundamentally a cyclization process. These reactions typically involve the formation of two carbon-nitrogen bonds to close the six-membered ring. A common and historical approach is the reaction of a 1,2-diamine, such as ethylenediamine, with a 1,2-dielectrophile, like a 1,2-dihaloethane. However, modern methods offer greater control and substrate scope.

Intramolecular cyclization is a highly effective strategy, often starting from precursors like N-(2-hydroxyethyl)ethylenediamines or diethylenetriamine (B155796). For instance, the catalytic cyclodeamination of diethylenetriamine can yield piperazine. researchgate.net Another prominent route involves the reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the synthesis of carbon-substituted piperazines with a degree of stereocontrol. nih.govmdpi.com

A newer approach involves a palladium-catalyzed cyclization that couples the carbons of a propargyl unit with a diamine component, offering high yields and excellent stereochemical control for creating highly substituted piperazines. organic-chemistry.org

N-Alkylation and Reductive Amination Strategies for Piperazine Derivatives

Once the piperazine ring is formed, substitution on the nitrogen atoms is the most common method for diversification. There are three primary methods for the N-alkylation of piperazines:

Nucleophilic Substitution: This classic method involves reacting the piperazine nitrogen with an alkyl halide (e.g., chloride, bromide, or iodide) or sulfonate. mdpi.com To achieve mono-alkylation on an unsubstituted piperazine, a large excess of piperazine is often used to minimize the formation of the dialkylated product. researchgate.net Alternatively, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the other nitrogen, followed by deprotection. mdpi.comresearchgate.net

Reductive Amination: This is a powerful and widely used method for forming C-N bonds. It involves the reaction of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent. researchgate.net Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, or catalytic hydrogenation. mdpi.comnih.gov This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

Reduction of Carboxamides: N-alkylpiperazines can also be prepared by the reduction of an N-acylpiperazine. The piperazine is first acylated, and the resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4). mdpi.com

Multi-Component Reactions in Piperazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. The Ugi reaction is a prominent MCR used for synthesizing piperazine derivatives. thieme-connect.comthieme-connect.com For example, a four-component Ugi condensation between an N-alkylethylenediamine, chloroacetaldehyde, an isocyanide, and a carboxylic acid can produce piperazine-2-carboxamides in a single pot. thieme-connect.com

A variation known as the split-Ugi methodology is particularly suited for bis-secondary diamines like piperazine. This reaction allows for the regioselective desymmetrization of the piperazine core in one step, with one nitrogen being acylated and the other alkylated. nih.gov This strategy provides a rapid entry into diverse libraries of 1,4-disubstituted piperazines. nih.gov

Targeted Synthesis of 1-Ethyl-2-methylpiperazine

The synthesis of the specific target molecule, this compound, requires a strategy that installs both a methyl group on a ring carbon (C2) and an ethyl group on a ring nitrogen (N1). The presence of a stereocenter at the C2 position means that stereoselective methods are necessary to produce enantiopure forms of the compound.

Stereoselective Synthesis of Enantiopure this compound

Achieving an enantiopure final product generally involves one of two strategies: resolving a racemic mixture or employing an asymmetric synthesis from the outset. For chiral piperazines, asymmetric synthesis is often the more efficient and elegant approach. The synthesis of enantiopure this compound would typically proceed by first creating the chiral 2-methylpiperazine (B152721) core in an enantioselective manner, followed by the ethylation of the N1 position.

Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantioselectivity. Transition metal catalysts featuring chiral ligands are frequently employed to achieve this.

A powerful method for accessing chiral piperazines involves the asymmetric hydrogenation of prochiral pyrazine (B50134) derivatives . For instance, pyrazin-2-ols can undergo palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones with excellent enantioselectivity (up to 90% ee). dicp.ac.cnrsc.org The resulting chiral piperazinone can then be reduced, for example with LiAlH4, to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cn A subsequent N-ethylation via reductive amination with acetaldehyde (B116499) or direct alkylation with an ethyl halide would yield the target (S)- or (R)-1-Ethyl-2-methylpiperazine.

Another state-of-the-art approach is the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides . This method allows for the direct synthesis of a wide range of chiral piperazines, including 2-substituted derivatives, with high enantiomeric excess (up to 96% ee). acs.org This strategy could potentially be applied to a suitable pyrazine precursor to directly generate the chiral 2-methylpiperazine skeleton.

The following table outlines a representative two-step sequence for the synthesis of enantiopure this compound based on the asymmetric hydrogenation of a pyrazine derivative.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1 | Asymmetric Hydrogenation | 1. 2-Methylpyrazin-2-ol2. Chiral Palladium Catalyst (e.g., Pd(TFA)2/(S)-Tol-BINAP)3. H2 gas (high pressure) | Chiral 2-Methylpiperazin-2-one | Establishes the C2 stereocenter with high enantioselectivity. |

| 2 | Reduction | 1. Chiral 2-Methylpiperazin-2-one2. LiAlH43. THF | Chiral 2-Methylpiperazine | Reduces the ketone to a methylene (B1212753) group to form the piperazine ring. |

| 3 | N-Ethylation | 1. Chiral 2-Methylpiperazine2. Acetaldehyde, NaBH(OAc)33. CH2Cl2 | Enantiopure this compound | Installs the ethyl group on the N1 position. |

This sequence highlights how established asymmetric catalysis methods can be logically combined with standard functional group manipulations to achieve the targeted synthesis of a specific, enantiopure substituted piperazine like this compound.

Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral substituted piperazines like this compound, amino acids are particularly valuable precursors. researchgate.netrsc.org This approach ensures the stereochemistry at a specific carbon atom is pre-defined, which is crucial for creating stereoisomerically pure compounds.

A plausible chiral pool synthesis for a 2-methylpiperazine scaffold, the precursor to this compound, could start from a natural amino acid such as L-alanine. The synthesis involves converting the amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. nih.gov One described method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt to yield the desired 2-substituted piperazine. rsc.org This route provides enantiomerically pure 2-substituted piperazines in a concise, four-step sequence from the starting α-amino acid. rsc.org After the formation of the chiral 2-methylpiperazine ring, the final step would be the selective N-ethylation at the N4 position to yield the target compound.

Rearrangement Reactions in Piperazine Derivatizationacs.orgtandfonline.com

Molecular rearrangement reactions offer powerful tools for the synthesis and structural modification of heterocyclic compounds, including piperazines. tandfonline.comtandfonline.com These reactions can create the piperazine ring itself or introduce complexity to a pre-existing scaffold. Several rearrangement reactions have been adapted for piperazine synthesis, providing diverse pathways to various derivatives. tandfonline.combenthamdirect.comeurekaselect.com

While direct synthesis of this compound via a rearrangement might not be the most common route, these reactions are fundamental in the broader context of piperazine synthesis. For instance, a Smiles rearrangement has been used as a key step in generating an indazole core which is then fused with a piperazine ring, demonstrating the utility of rearrangements in creating complex piperazine-containing structures. nih.gov Other notable rearrangements employed in piperazine synthesis include the Diaza-Cope, Mumm, Ugi-Smiles, [2+3] Stevens, Aza-Wittig, Curtius, and Schmidt reactions. tandfonline.combenthamdirect.comeurekaselect.comresearchgate.net The choice of rearrangement often depends on the desired substitution pattern and the availability of starting materials. benthamdirect.comeurekaselect.com

Table 1: Selected Rearrangement Reactions in Piperazine Synthesis

| Rearrangement Reaction | Description | Potential Application |

|---|---|---|

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. | Used in multi-step syntheses to build fused heterocyclic systems containing a piperazine ring. nih.gov |

| Aza-Wittig Reaction | Reaction of an iminophosphorane with a carbonyl compound to form an imine, which can undergo intramolecular cyclization. | Can be used to form the piperazine ring from a linear precursor. benthamdirect.comeurekaselect.com |

| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be trapped to form amines. | Can be employed to generate a key amine functionality in a precursor for piperazine ring closure. benthamdirect.comeurekaselect.com |

| Schmidt Reaction | Reaction of an azide with a carbonyl compound, acid, or alkene, often leading to ring expansion or insertion of a nitrogen atom. | Could potentially be used to form the piperazine ring from a suitable cyclic precursor. benthamdirect.comeurekaselect.com |

Advanced Coupling Reactions for N- and C-Substitution

Modern synthetic chemistry offers a suite of advanced coupling reactions for the precise installation of substituents on both nitrogen (N) and carbon (C) atoms of the piperazine ring. The synthesis of this compound requires both C-substitution (the methyl group at C2) and N-substitution (the ethyl group at N1).

C-Substitution: The introduction of carbon substituents onto the piperazine core has been a significant challenge, with many pharmaceuticals featuring unsubstituted piperazine rings. acs.org To address this, photoredox catalysis has emerged as a powerful strategy. mdpi.com Methods like the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP) utilize photoredox catalysts (e.g., Iridium-based complexes) to generate α-amino radicals that cyclize with an imine to form C2-substituted piperazines. mdpi.com These methods offer high functional group tolerance and avoid the use of toxic tin reagents associated with earlier protocols like SnAP (Tin Amine Protocol). mdpi.com

N-Substitution: N-alkylation is a more conventional transformation. The ethyl group in this compound can be introduced by reacting 2-methylpiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide. A common approach for achieving mono-alkylation involves using a protecting group on one of the piperazine nitrogens, alkylating the unprotected nitrogen, and then removing the protecting group. nih.gov However, simpler, one-pot methods have been developed that utilize the protonation of piperazine to protect one nitrogen atom, allowing for selective mono-alkylation of the other. nih.gov Reductive amination is another key strategy, where a secondary amine (like 2-methylpiperazine) reacts with an aldehyde (acetaldehyde) in the presence of a reducing agent to form the N-ethyl derivative. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in any chemical synthesis. For this compound, this involves careful selection of catalysts, solvents, and other reaction parameters.

Catalyst Development and Screening for Specific Transformations

Catalysts are central to many modern methods for piperazine synthesis, from ring formation to functionalization.

For C-H Functionalization/Ring Formation: Palladium catalysts are used for Wacker-type aerobic oxidative cyclizations to form the piperazine ring. organic-chemistry.org In photoredox-catalyzed methods like SLAP and CLAP, iridium-based photocatalysts are common, although purely organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN) have also proven effective, offering a greener alternative. mdpi.com

For N-Alkylation: The synthesis of N-alkylpiperazines from N-substituted diethanolamine (B148213) and an amine can be catalyzed by metal-containing supported catalysts. A patent describes a catalyst containing zirconium, copper, and nickel oxides for this transformation. google.com For reductive amination, catalysts often involve a transition metal like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

Catalyst screening is essential to identify the optimal system for a given reaction. For example, in the development of photoredox methods, a pool of different photocatalysts may be tested to find the one that gives the best yield and selectivity. mdpi.com Similarly, for N-alkylation via reductive cyclization of dioximes, 5%-Pd/C has been identified as an effective catalyst. nih.gov

Table 2: Examples of Catalysts in Piperazine Synthesis

| Reaction Type | Catalyst Example | Function |

|---|---|---|

| Photoredox Cyclization (SLAP/CLAP) | Ir(ppy)₃, 4CzIPN | Generates α-amino radical for C-C bond formation. mdpi.com |

| Reductive Amination | Palladium on Carbon (Pd/C) | Catalyzes hydrogenation of the intermediate imine/enamine. nih.gov |

| Amination of Diethanolamines | ZrO₂/CuO/NiO supported catalyst | Catalyzes the cyclization and amination to form the piperazine ring. google.com |

| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Enables Wacker-type cyclization of alkene-containing diamines. organic-chemistry.org |

Solvent Effects and Kinetic Studies

The choice of solvent can dramatically influence reaction outcomes. In the development of the SnAP chemistry for piperazine synthesis, changing the solvent from a 4:1 mixture of CH₂Cl₂/HFIP to 4:1 HFIP/CH₃CN enabled the use of catalytic amounts of copper instead of stoichiometric amounts, significantly improving the process. mdpi.com For the synthesis of monosubstituted piperazines, common solvents like methanol (B129727) or acetic acid are effective. nih.gov Kinetic studies, while not extensively detailed in the provided context for this specific compound, are crucial for understanding reaction mechanisms, determining rate laws, and identifying rate-limiting steps, all of which inform further optimization of reaction conditions like temperature, concentration, and reaction time.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally benign. researchgate.net In the context of piperazine synthesis, this involves using safer solvents, reducing waste, improving atom economy, and using catalytic rather than stoichiometric reagents. nih.govresearchgate.net

Several green strategies are applicable to the synthesis of this compound:

Photoredox Catalysis: The use of light as an energy source is inherently green. Modern photoredox methods that employ purely organic catalysts avoid the use of heavy metals, further improving the sustainability of the reaction. mdpi.com

Catalyst-Free and Solvent-Free Reactions: Microwave-assisted synthesis, often performed without a solvent, can significantly reduce reaction times and energy consumption. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly options, such as water or ethanol, is a key green chemistry approach. researchgate.net

One-Pot Procedures: Synthesizing monosubstituted piperazines in a one-pot reaction from a protonated piperazine avoids the multiple steps of protection and deprotection, which reduces waste and improves efficiency. nih.gov This approach respects the principles of green and sustainable chemistry by simplifying the process and reducing the number of isolation steps. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Methylpiperazine

Role as a Nucleophilic Reagent in Organic Reactions

Due to the presence of lone pairs of electrons on its nitrogen atoms, 1-Ethyl-2-methylpiperazine readily acts as a nucleophile. The secondary amine at the N-4 position is generally more sterically accessible and thus more reactive towards electrophiles compared to the tertiary amine at the N-1 position.

Acylation Reactions: this compound can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-acylpiperazines. ambeed.com The reaction typically occurs preferentially at the less hindered N-4 nitrogen. For instance, the acylation of the related compound N-ethylpiperazine with oleanonic or ursonic acid chlorides results in the formation of the corresponding amides in high yields. nih.gov This suggests that this compound would react similarly to yield the N-4-acylated product. The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

To achieve selective acylation at the N-1 position, the more reactive N-4 nitrogen would first need to be protected. Alternatively, in instances where disubstitution is desired, an excess of the acylating agent can be employed. The conformational behavior of N-acylated piperazines can be complex due to the restricted rotation around the newly formed amide bond. nih.gov

Alkylation Reactions: The nitrogen atoms of this compound can also participate in nucleophilic substitution reactions with alkyl halides. ambeed.com Similar to acylation, alkylation is expected to occur preferentially at the N-4 position due to lower steric hindrance. The direct alkylation of piperazine (B1678402) often leads to a mixture of mono- and di-substituted products. google.com To control the reaction and obtain the mono-alkylated product at the desired nitrogen, a common strategy involves the use of a protecting group on one of the nitrogen atoms. researchgate.net Reductive amination represents another route for the N-alkylation of piperazine derivatives. evitachem.commdpi.com

The quaternization of the nitrogen atoms can also occur, leading to the formation of piperazinium salts, particularly with an excess of the alkylating agent.

Protonation Equilibria and Basicity Studies of this compound

The basicity of this compound is a critical factor in its chemical reactivity and is defined by the pKa values of its conjugate acids. As a diamine, it can accept two protons, leading to two distinct pKa values. The first protonation occurs at the more basic nitrogen atom, followed by the second protonation at the remaining nitrogen.

The basicity of piperazine derivatives is influenced by the nature of the substituents on the nitrogen atoms and the carbon atoms of the ring. Electron-donating groups, such as alkyl groups, generally increase the basicity (raise the pKa), while electron-withdrawing groups decrease it. A study on the pKa values of various piperazine derivatives provides insight into the expected basicity of this compound. uregina.ca

| Compound | pKa1 (at 298 K) | pKa2 (at 298 K) |

| Piperazine | 9.73 | 5.33 |

| 1-Methylpiperazine (B117243) | 9.23 | 4.79 |

| 2-Methylpiperazine (B152721) | 9.77 | 5.25 |

| 1-Ethylpiperazine (B41427) | 9.24 | 4.95 |

| 1,4-Dimethylpiperazine | 8.21 | 3.82 |

Data sourced from Khalili et al. (2009). uregina.ca

Based on the data for 1-ethylpiperazine and 2-methylpiperazine, it can be inferred that the first pKa of this compound is likely to be around 9.2-9.8. The ethyl group at the N-1 position will slightly decrease the basicity of this nitrogen compared to a secondary amine, while the methyl group at the C-2 position is expected to have a minor effect on the basicity of the N-4 nitrogen. The second pKa value is expected to be in the range of 4.8-5.3. The precise determination of the pKa values for this compound would require experimental measurement.

The protonation state of piperazine-containing molecules can significantly impact their properties, such as solubility. nih.gov The design of the chemical environment around the piperazine ring can modulate its pKa values. nih.gov

Regioselective and Stereoselective Functionalization at Nitrogen and Carbon Centers

Functionalization at Nitrogen Centers: As discussed in the context of its nucleophilicity, reactions such as acylation and alkylation at the nitrogen atoms of this compound are regioselective. The N-4 secondary amine is generally favored for reaction over the N-1 tertiary amine due to its greater steric accessibility. Achieving selective functionalization at the N-1 position typically requires the protection of the N-4 nitrogen. A simplified method for the synthesis of monosubstituted piperazines involves the reaction of a protonated piperazine, which effectively protects one of the nitrogen atoms. nih.gov

Functionalization at Carbon Centers: The functionalization of the carbon atoms of the piperazine ring, particularly at the α-position to a nitrogen atom, is also an area of significant interest. Recent advances in C-H functionalization have provided methods for the direct introduction of substituents onto the piperazine core. mdpi.comencyclopedia.pub These reactions often proceed through radical intermediates and can exhibit regioselectivity. For instance, photoredox catalysis has been employed for the C-H arylation and alkylation of N-protected piperazines. mdpi.comencyclopedia.pub The regioselectivity of these reactions can be influenced by the nature of the protecting groups on the nitrogen atoms.

Given the presence of a methyl group at the C-2 position, C-H functionalization of this compound could potentially occur at the C-3, C-5, or C-6 positions. The regiochemical outcome would depend on the specific reaction conditions and the directing effects of the N-1 and N-4 substituents.

The chiral center at C-2 introduces the possibility of stereoselective functionalization. Reactions at the carbon atoms of the piperazine ring can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over another.

Detailed Mechanistic Elucidation of Derivatization Reactions

Mechanism of N-Acylation: The acylation of the N-4 nitrogen of this compound with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the chloride leaving group and deprotonation of the nitrogen, to yield the corresponding amide.

Mechanism of N-Alkylation: The N-alkylation of the N-4 nitrogen with an alkyl halide typically follows an S_N2 mechanism. The secondary amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. This reaction leads to the formation of a new carbon-nitrogen bond.

Mechanism of C-H Functionalization: The mechanism of C-H functionalization of the piperazine ring can vary depending on the specific methodology employed. For example, in photoredox-catalyzed reactions, the mechanism often involves the generation of an amino radical cation through a single-electron transfer from the piperazine nitrogen to an excited photocatalyst. mdpi.comencyclopedia.pub This is followed by deprotonation at an α-carbon to form an α-amino radical. This radical can then engage in coupling reactions with other radical species or undergo further transformations to introduce a new substituent at the carbon position. mdpi.comencyclopedia.pub

Applications in Medicinal Chemistry and Drug Discovery

The Role of 1-Ethyl-2-methylpiperazine as a Key Pharmacophore in Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound moiety, with its distinct three-dimensional arrangement of features, serves as a crucial pharmacophore in drug design. The piperazine (B1678402) ring itself can act as a rigid linker to properly orient other functional groups, while the ethyl and methyl substitutions can influence potency, selectivity, and pharmacokinetic properties.

Crafting Bioactive Compound Libraries: Design and Synthesis of Novel Derivatives

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery. The this compound scaffold provides a robust starting point for creating these libraries. Medicinal chemists can systematically modify the core structure to explore the chemical space around a biological target.

For instance, novel hybrid derivatives incorporating an N-ethyl-piperazinyl amide function have been synthesized from oleanonic and ursonic acids. nih.gov In these syntheses, the acylation of N-ethyl-piperazine with the respective acid chlorides yields the amide derivatives. nih.gov This process highlights how the N-ethylpiperazine moiety can be readily incorporated into complex natural product scaffolds to generate new chemical entities with potential anticancer activity. nih.gov

Another synthetic approach involves the creation of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com In this multi-step synthesis, 1,8-naphthalimide is reacted with 2-(piperazin-1-yl)ethan-1-amine, which is then followed by a substitution reaction with a substituted aryl sulfonyl chloride to yield the final compounds. mdpi.com Such synthetic strategies enable the generation of a wide array of derivatives for biological screening.

Deciphering Molecular Interactions: Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com These studies guide the optimization of lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies focus on how modifications to the ethyl and methyl groups, as well as substitutions on the piperazine ring, affect biological activity.

A key aspect of SAR is understanding the impact of stereochemistry. For example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the introduction of a chiral methyl group at the C2 position of the piperazine ring can have a significant effect on the activity and selectivity of the resulting compounds.

Mechanisms of Enzyme Inhibition

Enzymes are critical targets for therapeutic intervention in a multitude of diseases. Derivatives of this compound have been investigated as inhibitors of several important enzyme classes.

Targeting DNA Repair: Poly(ADP-ribose)polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. mdpi.com PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of two key pathways leads to cell death. patsnap.commdpi.com

A notable example of a PARP inhibitor featuring an ethyl-piperazine moiety is AZD5305. nih.govsemanticscholar.org This compound is a potent and selective inhibitor of PARP1. aacrjournals.orgnih.gov The structure of AZD5305 includes a piperazine ring linked to a 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine core. nih.govsemanticscholar.org AZD5305 has demonstrated high selectivity for PARP1 over PARP2, which is hypothesized to contribute to a more favorable toxicity profile. aacrjournals.orgnih.govfrontiersin.org Preclinical studies have shown its potent antiproliferative effects in cells with DNA repair deficiencies. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| PARP1 Selectivity over PARP2 | ~500-fold | aacrjournals.orgnih.govfrontiersin.org |

| Antiproliferative IC50 in BRCAm cells | Single-digit nM | frontiersin.org |

Modulating Cellular Signaling: Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug discovery. ed.ac.uk The piperazine scaffold is a common feature in many approved small molecule kinase inhibitors. mdpi.com

Receptor Modulation Studies and Ligand-Target Interactions

Beyond enzymes, derivatives of this compound are also designed to interact with and modulate the function of various receptors.

One area of focus has been the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes. nih.gov The compound 1,1-diethyl-4-phenylpiperazinium (diEPP), which is structurally related to this compound, has been used as a scaffold to develop selective modulators of homomeric α7 and α9 nAChRs. nih.gov

Systematic variations of the phenylpiperazinium structure have been explored to understand the ligand-target interactions. nih.gov The size of the alkyl groups on the nitrogen atom and the nature and position of substituents on the phenyl ring can tune the activity of these compounds, leading to either agonism or antagonism at different nAChR subtypes. nih.gov For example, phenylpiperazinium compounds with a cyano group on the phenyl ring can be tuned for α9 agonism or antagonism based on the position of the cyano group. nih.gov

| Compound | Substitution | α9 nAChR Activity | Reference |

|---|---|---|---|

| pCN-diEPP | para-cyano | Agonist | nih.gov |

| mCN-diEPP | meta-cyano | Antagonist | nih.gov |

Antimicrobial and Antifungal Activity Mechanisms of this compound Derivatives

Derivatives of piperazine have demonstrated significant potential as antimicrobial and antifungal agents. nih.govnih.govresearchgate.netresearchgate.net The precise mechanism of action for this compound derivatives is not extensively detailed in the available research; however, the broader class of piperazine-containing compounds exerts its effects through various mechanisms.

One established mechanism for piperazine-containing antifungals, particularly those hybridized with azole moieties, is the inhibition of ergosterol biosynthesis. nih.govpnrjournal.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. nih.govpnrjournal.com Specifically, these compounds often target the enzyme 14α-demethylase, which is crucial in the ergosterol synthesis pathway. nih.gov

In the context of antibacterial activity, piperazine derivatives have been shown to inhibit essential bacterial enzymes. For instance, some piperazine-containing compounds, like ciprofloxacin, act by inhibiting DNA gyrase, an enzyme necessary for bacterial DNA replication and repair. nih.govmdpi.com Another potential target is the bacterial enoyl-acyl carrier protein reductase (ENR), an enzyme involved in fatty acid biosynthesis. mdpi.com

The antimicrobial spectrum of piperazine derivatives can be broad, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.netresearchgate.net The specific substitutions on the piperazine ring play a crucial role in determining the potency and spectrum of activity.

Antioxidant Activity Investigations and Mechanistic Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Piperazine derivatives have been investigated for their antioxidant properties, with several mechanistic pathways proposed.

One key mechanism involves the modulation of antioxidant enzymes. Studies on certain 1-(phenoxyethyl)-piperazine derivatives have shown that they can increase the activity of superoxide dismutase (SOD) and catalase (CAT), two critical enzymes in the detoxification of superoxide radicals and hydrogen peroxide, respectively. ptfarm.pl By enhancing the activity of these enzymes, these compounds can help mitigate oxidative damage.

Another potential pathway is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway by certain piperazine derivatives can lead to a more robust cellular defense against oxidative stress. nih.gov

| Derivative Class | Observed Antioxidant Effect | Potential Mechanistic Pathway | Reference |

|---|---|---|---|

| 1-(Phenoxyethyl)-piperazine derivatives | Increased SOD and CAT activity | Enhancement of endogenous antioxidant enzyme activity | ptfarm.pl |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | Protection against H2O2-induced oxidative injury | Activation of the IL-6/Nrf2 loop pathway | nih.gov |

Anticancer Research Involving this compound Derivatives

The piperazine moiety is a common feature in many approved anticancer drugs, and novel derivatives continue to be a focal point of anticancer research. nih.govnih.gov While specific studies on this compound derivatives are limited, research on structurally related N-ethyl-piperazinyl and N-methyl-piperazine derivatives provides insights into their potential anticancer mechanisms.

A significant mechanism of action for some N-ethyl-piperazinyl amide derivatives of natural products like oleanonic and ursonic acids is the induction of apoptosis. nih.gov These compounds have been shown to up-regulate pro-apoptotic genes such as Bak and down-regulate pro-survival genes like Bcl-XL and Bcl-2. nih.gov This shift in the balance of apoptotic regulators leads to programmed cell death in cancer cells. Molecular docking studies have further suggested that these derivatives may directly inhibit anti-apoptotic proteins like Bcl-XL. nih.gov

Another avenue of investigation for piperazine derivatives in cancer therapy is the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some N-methyl piperazine derivatives have been explored as inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net Overactivation of EGFR is a common feature in many cancers, and its inhibition can halt tumor growth. Additionally, other piperazine-containing compounds have been shown to act as G2/M-specific cell cycle inhibitors and to inhibit the anti-apoptotic protein Bcl-2. nih.gov Some derivatives may also exert their anticancer effects through the inhibition of topoisomerases or by acting as DNA intercalators. mdpi.com

| Derivative Class | Cancer Cell Lines Tested | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| N-Ethyl-piperazinyl amides of oleanonic and ursonic acids | NCI-60 cancer cell line panel | Induction of apoptosis via modulation of Bak, Bcl-XL, and Bcl-2 expression | nih.gov |

| N-Methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives | A-549, HCT-116, MIAPaCa-2 | Potential EGFR inhibition | researchgate.net |

| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, and cervix cancer cell lines | G2/M-specific cell cycle inhibition and inhibition of Bcl-2 | nih.gov |

Antiviral Research, Including COVID-19 Related Studies with this compound Derivatives

The broad biological activity of piperazine derivatives has led to their investigation as potential antiviral agents. nih.gov While specific research on this compound derivatives in virology is not prominent, the general class of piperazine compounds has shown promise against a range of viruses, including Zika virus, coronaviruses, and influenza A virus. nih.gov

One of the key mechanisms by which piperazine derivatives may exert their antiviral effects is by inhibiting viral entry into host cells. nih.gov This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors. For viruses like influenza, some 2,5-diketopiperazine derivatives have been shown to bind to the 430-cavity of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. nih.gov

Another important target for antiviral piperazine derivatives is the viral replication machinery. For coronaviruses, including SARS-CoV-2, the main protease (Mpro) is an essential enzyme for processing viral polyproteins into functional units. nih.gov Molecular docking studies have suggested that piperazine-based compounds can bind to the active site of Mpro, thereby inhibiting its activity and blocking viral replication. nih.gov Some antiviral agents work by being incorporated into the growing RNA chain during replication, leading to termination of the process. nih.gov

Neuroscience Applications and Mechanistic Insights (e.g., Antipsychotic, Antidepressant, Anticonvulsant, Antiarrhythmic)

Piperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS) and cardiovascular system. Their ability to interact with various neurotransmitter receptors and ion channels underpins their therapeutic effects in a range of neurological and cardiac disorders.

Antipsychotic Activity: The antipsychotic effects of many piperazine derivatives are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors. researchgate.netscispace.com Atypical antipsychotics often exhibit a dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms. scispace.com The specific affinity for different receptor subtypes can be fine-tuned by the substituents on the piperazine ring.

Antidepressant Activity: The antidepressant-like effects of arylpiperazine derivatives are often linked to their interaction with the serotonergic system. nih.govresearchgate.net Many of these compounds act as antagonists or partial agonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A/2C subtypes. nih.govresearchgate.net By modulating serotonergic neurotransmission, these derivatives can help alleviate the symptoms of depression. Some derivatives may also act as serotonin reuptake inhibitors. nih.gov

Anticonvulsant Activity: The anticonvulsant properties of piperazine derivatives are thought to be mediated through the modulation of voltage-gated ion channels. nih.gov Blockade of sodium and calcium channels can reduce neuronal hyperexcitability, a hallmark of epileptic seizures. nih.gov Additionally, some compounds may enhance GABA-mediated inhibitory neurotransmission, further contributing to their anticonvulsant effects. nih.gov

Antiarrhythmic Activity: The antiarrhythmic activity of several 1,4-disubstituted piperazine derivatives has been strongly linked to their α1-adrenoceptor antagonist properties. nih.govnih.govmdpi.com By blocking the effects of adrenaline and noradrenaline on the heart, these compounds can help to stabilize heart rhythm. nih.govmdpi.com Some derivatives may also exhibit affinity for cardiac sodium and potassium channels, contributing to their antiarrhythmic profile. nih.gov

| Therapeutic Area | Primary Mechanism of Action | Key Molecular Targets | Reference |

|---|---|---|---|

| Antipsychotic | Receptor antagonism | Dopamine D2, Serotonin 5-HT2A receptors | researchgate.netscispace.com |

| Antidepressant | Serotonin receptor modulation/reuptake inhibition | Serotonin 5-HT1A, 5-HT2A/2C receptors, Serotonin transporter | nih.govresearchgate.netnih.gov |

| Anticonvulsant | Ion channel modulation/GABAergic enhancement | Voltage-gated sodium and calcium channels, GABA-A receptors | nih.govnih.gov |

| Antiarrhythmic | Adrenoceptor antagonism | α1-Adrenoceptors | nih.govnih.govmdpi.com |

Computational and Theoretical Chemistry Studies of 1 Ethyl 2 Methylpiperazine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For piperazine (B1678402) derivatives, DFT calculations are employed to investigate structural parameters, vibrational frequencies, and electronic properties. For instance, studies on similar compounds, such as 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate), have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze the molecular geometry and electronic characteristics. researchgate.net Such studies often involve the analysis of:

Molecular Electrostatic Potential (MEP): This analysis helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other charged or polar species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and delocalization of electrons.

Ab Initio Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, though often at a higher computational cost than DFT.

For piperazine-containing compounds, ab initio methods can be used to accurately calculate properties like:

Ionization potentials and electron affinities.

Excited state energies and electronic transitions.

Detailed analysis of weak intermolecular interactions.

While specific ab initio studies on 1-Ethyl-2-methylpiperazine are scarce, the application of these methods to similar heterocyclic systems demonstrates their utility in providing a deep understanding of electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape and flexibility of a molecule.

For a molecule like this compound, which has a flexible piperazine ring and rotatable ethyl and methyl groups, MD simulations can be particularly insightful. These simulations can reveal:

Preferred conformations: The piperazine ring can exist in chair and boat conformations, and the substituents can adopt various orientations. MD simulations can determine the relative energies and populations of these different conformers.

Conformational transitions: The simulations can map the pathways and energy barriers for transitions between different conformations, providing a dynamic picture of the molecule's flexibility.

Solvent effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule.

Studies on other cyclic molecules have shown that MD simulations are a valuable tool for understanding their dynamic behavior and conformational equilibria. nih.govmdpi.com For this compound, MD simulations would be instrumental in characterizing its three-dimensional structure and flexibility in different environments.

Advanced pKa Prediction and Analysis of Substituent Effects on Basicity

The basicity of piperazine and its derivatives, quantified by the pKa value, is a critical property that influences their behavior in biological and chemical systems. Computational methods can be used to predict pKa values and to understand how different substituents affect the basicity of the piperazine nitrogens.

The basicity of the nitrogen atoms in the piperazine ring is influenced by the electronic effects of the substituents. The ethyl and methyl groups in this compound are electron-donating, which is expected to increase the electron density on the nitrogen atoms and thus increase their basicity compared to unsubstituted piperazine. However, steric effects can also play a role.

Experimental studies on a range of substituted piperazines provide valuable data for understanding these effects. For example, the pKa values of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427) have been determined potentiometrically. uregina.ca

Table 1: Experimental pKa Values of Selected Piperazines at 298 K

| Compound | pKa1 | pKa2 |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.25 | 4.75 |

| 1-Ethylpiperazine | 9.27 | 4.88 |

| 2-Methylpiperazine (B152721) | 9.58 | 5.18 |

| 1,4-Dimethylpiperazine | 8.21 | 4.25 |

Data sourced from Khalili et al. (2009). uregina.ca

From this data, several trends can be observed:

N-alkylation: The addition of a methyl or ethyl group to one of the nitrogen atoms (as in 1-methylpiperazine and 1-ethylpiperazine) lowers the first pKa value compared to piperazine. This is contrary to the simple expectation from electronic effects and is likely due to a combination of steric and solvation effects.

C-alkylation: The presence of a methyl group on the carbon backbone (as in 2-methylpiperazine) has a smaller effect on the pKa values compared to N-alkylation. uregina.ca

Di-N-alkylation: The addition of a second alkyl group to the other nitrogen (as in 1,4-dimethylpiperazine) further reduces the basicity.

Molecular Docking and Ligand-Target Interaction Modeling of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or nucleic acid.

While there are no specific molecular docking studies reported for this compound, the piperazine scaffold is a common feature in many biologically active compounds. nih.govpharmaceuticaljournal.netnih.govresearchgate.netfgcu.edu Molecular docking studies on these derivatives provide a blueprint for how this compound and its analogs might be investigated as potential ligands for various biological targets.

The process of molecular docking typically involves:

Preparation of the ligand and target structures: This includes generating a 3D structure of the ligand (e.g., a derivative of this compound) and obtaining the structure of the biological target, often from a protein database.

Sampling of ligand conformations and orientations: The docking algorithm explores different possible conformations of the ligand and its orientation within the binding site of the target.

Scoring of the docked poses: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode.

Ligand Binding Site Analysis and Hotspot Identification

Following a molecular docking simulation, a detailed analysis of the ligand-target interactions is crucial. This involves identifying the key amino acid residues in the binding site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

This analysis helps in:

Understanding the basis of molecular recognition: It reveals why a particular ligand binds to a specific target.

Identifying "hotspots": These are regions in the binding site that are critical for ligand binding.

Guiding lead optimization: By understanding the key interactions, medicinal chemists can design new derivatives with improved binding affinity and selectivity. For example, modifications to the ethyl or methyl groups on the this compound scaffold could be proposed to enhance interactions with specific residues in a target's binding pocket.

Computational tools can be used to visualize and analyze these interactions, providing a detailed picture of the ligand-target complex at the atomic level.

Energy Minimization and Conformational Sampling

Computational chemistry provides powerful tools to explore the three-dimensional structure and energetics of molecules like this compound. Energy minimization and conformational sampling are fundamental techniques used to identify the most stable geometric arrangements (conformers) of a molecule.

For this compound, the primary conformational flexibility arises from the piperazine ring, which typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the ethyl group on one nitrogen and the methyl group on an adjacent carbon introduces several possible low-energy conformers. The key variables determining the relative energies of these conformers are the axial or equatorial positions of the substituents.

A conformational study on 2-substituted piperazines has shown a preference for the axial conformation for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov For this compound, a systematic conformational search would involve rotating the C-N and C-C bonds of the ethyl and methyl groups and evaluating the energy of each resulting conformation.

Illustrative Conformational Analysis of this compound:

A computational study would typically involve the following steps:

Initial Structure Generation: Building the 3D structure of this compound.

Conformational Search: Systematically rotating all rotatable bonds to generate a wide range of possible conformations.

Energy Minimization: Using a suitable computational method (e.g., Density Functional Theory - DFT) to optimize the geometry of each conformer and calculate its potential energy.

Analysis of Results: Ranking the conformers by their relative energies to identify the most stable forms.

The expected results would likely show a preference for conformers where the bulky ethyl group occupies an equatorial position to minimize steric hindrance. The methyl group's preference for an axial or equatorial position would depend on the interplay of steric interactions with the rest of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ethyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 - 2.5 |

| 3 | Axial | Equatorial | > 4.0 |

| 4 | Axial | Axial | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses

Non-covalent interactions (NCIs) play a crucial role in molecular recognition and the binding of ligands to biological targets. NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique that helps in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule and between molecules.

For a single molecule of this compound, an NCI/RDG analysis would primarily reveal intramolecular interactions. These would include weak van der Waals interactions between the alkyl groups and the piperazine ring, as well as potential steric repulsions, which are indicated by regions of high electron density in the RDG plot.

In the context of its interaction with a biological target, such as a receptor or enzyme, NCI/RDG analysis would be invaluable in visualizing the key non-covalent interactions that stabilize the binding. For instance, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are reported, the piperazine scaffold is a common feature in many QSAR studies of pharmacologically active compounds. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.net

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a hypothetical QSAR study involving this compound and its analogs, the following descriptors could be relevant:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the 3D shape and size of the molecule.

Electronic Descriptors: These describe the distribution of electrons in the molecule, such as dipole moment and partial charges.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its pharmacokinetic properties.

A study on piperazinylalkylisoxazole analogues used Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) to explain binding affinities to the dopamine (B1211576) D3 receptor. nih.gov Another 3D-QSAR study on 2-((pyridin-3-yloxy)methyl) piperazines as α7 nicotinic acetylcholine (B1216132) receptor modulators highlighted the importance of steric and electrostatic contributions to their anti-inflammatory activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Shape and size, steric interactions |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, electrostatic interactions |

| Hydrophobic | LogP | Membrane permeability, solubility |

Note: This table provides examples of descriptor classes and is not exhaustive.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Methylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural and stereochemical characterization of 1-ethyl-2-methylpiperazine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular framework.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and a series of complex multiplets for the non-equivalent protons of the piperazine (B1678402) ring. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shifts for N-alkyl piperazines and may vary with solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (on ring) | ~1.10 (d) | ~15.5 |

| CH (on ring) | ~2.75 (m) | ~55.0 |

| CH₂ (ethyl) | ~2.45 (q) | ~52.0 |

| CH₃ (ethyl) | ~1.05 (t) | ~12.0 |

| Piperazine Ring CH₂ | 2.20 - 3.00 (m) | 45.0 - 54.0 |

d = doublet, t = triplet, q = quartet, m = multiplet

Beyond basic structural confirmation, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for stereochemical elucidation. NOESY can reveal through-space proximity between the protons of the methyl and ethyl groups, helping to determine their relative orientation (cis/trans) and their preferred axial or equatorial positions on the piperazine chair conformer. Studies on other 2-substituted piperazines have shown that an axial conformation is often preferred. nih.gov

Furthermore, dynamic NMR (DNMR) studies are employed to investigate the conformational dynamics of the piperazine ring. nih.govbeilstein-journals.orgnih.gov Like cyclohexane, the piperazine ring undergoes a rapid "chair-flip" or ring inversion at room temperature. nih.govrsc.orgrsc.org By recording ¹H NMR spectra at various temperatures, the rate of this inversion can be studied. beilstein-journals.org As the temperature is lowered, the rate of inversion slows, causing the initially sharp, averaged signals of the ring protons to broaden and eventually resolve into separate signals for the axial and equatorial protons. The temperature at which these signals merge into a single broad peak is known as the coalescence temperature (Tc). nih.govbeilstein-journals.org From this value, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational flexibility of the molecule. nih.govrsc.orgrsc.org

Advanced Mass Spectrometry Techniques for Metabolite Identification and Reaction Monitoring

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation like liquid chromatography (LC-MS) or gas chromatography (GC-MS), are essential for the sensitive detection and structural analysis of this compound. mdpi.comresearchgate.netsemanticscholar.org High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

In the context of drug metabolism studies, LC-MS/MS is the cornerstone for identifying metabolites. researchgate.netacs.org If this compound were formed as a metabolite of a larger drug molecule, its presence in biological matrices could be confirmed by monitoring for its specific mass-to-charge ratio (m/z). Subsequent tandem mass spectrometry (MS/MS) experiments would involve isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atoms.

Loss of the ethyl group (a loss of 29 Da).

Loss of the methyl group (a loss of 15 Da).

Ring opening or cleavage, leading to characteristic smaller fragments. researchgate.netresearchgate.net

Table 2: Plausible Mass Fragments for this compound (Molecular Weight: 128.22 g/mol )

| m/z | Possible Identity |

|---|---|

| 128 | [M]⁺ (Molecular ion) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 85 | Ring fragment |

| 70 | Ring fragment |

Mass spectrometry is also a powerful tool for real-time reaction monitoring in chemical synthesis. By directly introducing a small, continuous flow from a reaction vessel into the mass spectrometer, the formation of this compound as a product or its consumption as a reactant can be tracked with high temporal resolution. This allows for precise determination of reaction kinetics and optimization of reaction conditions.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. For this compound, this technique would precisely determine bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice.

Based on extensive studies of piperazine and its derivatives, the piperazine ring of this compound is expected to adopt a chair conformation. wm.edunih.goved.ac.uk X-ray analysis would confirm this and establish the precise positions of the ethyl and methyl substituents as either axial or equatorial. wm.eduresearchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

This data is illustrative and based on typical values for similar small organic molecules. nih.govwm.edu

| Parameter | Possible Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 |

| Z (Molecules/unit cell) | 4 or 8 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound and characterizing its chemical bonds.

The FT-IR and Raman spectra would display a series of absorption bands, each corresponding to a specific molecular vibration (stretching, bending, twisting). The analysis of these spectra for this compound would be based on well-established characteristic frequencies for amines and aliphatic hydrocarbons. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Frequencies are approximate and based on data for piperazine and related N-alkyl compounds. researchgate.netmuni.cz

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3250 - 3400 | Medium, Sharp |

| C-H Stretch (aliphatic) | FT-IR, Raman | 2850 - 3000 | Strong |

| CH₂/CH₃ Bending | FT-IR | 1440 - 1470 | Medium |

| C-N Stretch | FT-IR, Raman | 1100 - 1250 | Medium-Strong |

The N-H stretching vibration, typically appearing as a sharp band in the 3250-3400 cm⁻¹ region, would confirm the presence of the secondary amine. The strong bands in the 2850-3000 cm⁻¹ range are characteristic of the C-H stretching vibrations from the methyl, ethyl, and piperazine ring methylene (B1212753) groups. researchgate.net The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals from C-N stretching, C-C stretching, and various bending modes, which together provide a unique signature for the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The presence of a methyl group at the C-2 position of the piperazine ring makes this compound a chiral molecule. This means it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-ethyl-2-methylpiperazine and (S)-1-ethyl-2-methylpiperazine. researchgate.netnih.gov These enantiomers can have significantly different biological activities. chiralpedia.com

Circular Dichroism (CD) spectroscopy is a powerful technique specifically used for the analysis of chiral molecules. chiralpedia.com It measures the differential absorption of left- and right-circularly polarized light. While a non-chiral molecule will not produce a CD signal, a chiral molecule will exhibit a unique CD spectrum.

The two enantiomers of this compound would produce CD spectra that are perfect mirror images of each other, with positive peaks (Cotton effects) in one enantiomer corresponding to negative peaks in the other. This property makes CD spectroscopy an invaluable tool for:

Distinguishing between enantiomers: A pure sample of the (R)-enantiomer can be unequivocally distinguished from a pure sample of the (S)-enantiomer by its CD spectrum.

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. By comparing the spectrum of a sample to that of a pure enantiomer, the ee can be accurately quantified.

Assigning Absolute Configuration: While challenging, the absolute configuration ((R) or (S)) can sometimes be assigned by comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations.

Therefore, CD spectroscopy is an essential technique for the complete characterization and quality control of enantiomerically pure this compound. unl.pt

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex 1-Ethyl-2-methylpiperazine Derivatives

The synthesis of piperazine (B1678402) derivatives has historically focused on N-substitution, leaving C-substituted scaffolds like this compound less explored. A significant future direction lies in the development of robust and stereoselective synthetic methodologies to create complex derivatives. Since the biological activity of chiral molecules is highly dependent on their stereochemistry, asymmetric synthesis is paramount.

Emerging strategies that can be applied and optimized for this scaffold include:

Catalytic Asymmetric Synthesis: Methods such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offer a pathway to chiral piperazin-2-ones, which can be subsequently reduced and alkylated to yield specific enantiomers of this compound derivatives. rsc.orgdicp.ac.cn Another promising route is the iridium-catalyzed hydrogenation of activated pyrazines, which can produce a wide array of chiral piperazines with high enantioselectivity. acs.orgresearchgate.netnih.gov